![molecular formula C18H19FN4O2S B2599343 N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 1105250-19-8](/img/structure/B2599343.png)
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core, a fluorobenzyl group, and a cyclopropanecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a 2-aminothiophene derivative, cyclization with hydrazine or its derivatives can form the pyrazole ring.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzylamine with a fluorobenzyl halide under basic conditions.
Attachment of the Cyclopropanecarboxamide Moiety: This can be done via an amide coupling reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core or the benzylamine moiety. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thieno[3,4-c]pyrazole core.
Reduction: Alcohol derivatives from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Antibacterial Properties
Preliminary studies indicate that derivatives of thieno[3,4-c]pyrazoles exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Bacillus subtilis. The fluorinated structure of this compound may improve binding affinity to biological targets, making it a candidate for further research in medicinal chemistry .
Inhibition of Phosphodiesterase 4D (PDE4D)
Phosphodiesterase 4D has been identified as a target for anti-neurodegenerative agents due to its role in cognitive functions and inflammation regulation. Inhibition of PDE4D by compounds like N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide could elevate intracellular cAMP levels, reducing inflammatory cytokines and potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Cancer Therapy
Given the compound's ability to modulate inflammatory pathways and its antibacterial properties, it may also have applications in cancer therapy. The regulation of cytokines can influence tumor microenvironments and immune responses, presenting opportunities for combination therapies with existing cancer treatments.
Potential in Drug Development
The unique chemical structure allows for modifications that could enhance efficacy or reduce toxicity. Research into structure-activity relationships (SAR) could yield derivatives with improved pharmacokinetic profiles and selectivity towards specific targets.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that thieno[3,4-c]pyrazole derivatives showed better potency than traditional antibiotics like ampicillin against bacterial strains. This suggests a potential role for the compound in treating drug-resistant infections .
- Neuroprotection : Research highlighted the significance of PDE4D inhibition in neuroprotection. Compounds that inhibit this enzyme have shown promise in preclinical models for treating cognitive decline associated with aging and neurodegenerative diseases .
Mécanisme D'action
The mechanism of action of N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the thieno[3,4-c]pyrazole core could participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
- N-(2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Uniqueness
Compared to similar compounds, N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets, potentially enhancing its efficacy and selectivity as a therapeutic agent.
Activité Biologique
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is C21H17F3N4O2S, with a molecular weight of 446.45 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for various pharmacological properties.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Antioxidant Activity : Thienopyrazole derivatives have been shown to possess antioxidant properties that help mitigate oxidative stress in biological systems. A study highlighted that these compounds could protect erythrocytes from damage induced by toxic agents like 4-nonylphenol in fish models .
- Cytoprotective Effects : Analogous compounds have demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting potential applications in diabetes treatment. A specific derivative exhibited an EC50 value of 0.1 ± 0.01 μM for β-cell protection .
- Inhibition of Enzymes : Certain thienopyrazole derivatives have been identified as selective inhibitors of phosphodiesterase (PDE) enzymes, which are involved in various inflammatory and immunological diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Activity | Effect | Reference |
---|---|---|
Antioxidant | Reduced erythrocyte damage | |
Cytoprotection | Enhanced β-cell survival | |
Enzyme Inhibition | Selective PDE inhibition | |
Anticancer | Potential activity against cancer |
Case Studies
- Erythrocyte Protection Study : In a study involving Clarias gariepinus, the administration of thienopyrazole compounds reduced the percentage of altered erythrocytes from 40.3% (control with 4-nonylphenol) to as low as 12% when treated with specific derivatives .
- Diabetes Model : A novel scaffold derived from N-(2-(benzylamino)-2-oxoethyl)benzamide showed significant protective effects against ER stress-induced β-cell death in vitro, highlighting its potential for diabetes therapy .
Propriétés
IUPAC Name |
N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c19-13-5-1-11(2-6-13)7-20-16(24)8-23-17(21-18(25)12-3-4-12)14-9-26-10-15(14)22-23/h1-2,5-6,12H,3-4,7-10H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOQHPGVGDKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.